molecular formula C19H29NO3 B564981 (2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol CAS No. 113627-25-1

(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

Cat. No. B564981
CAS RN: 113627-25-1
M. Wt: 319.445
InChI Key: WEQLWGNDNRARGE-BHYGNILZSA-N
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Description

The compound “(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol” is a chemical with the molecular formula C19H29NO3 . It is also known by other names such as cis (2,3)-Dihydro Tetrabenazine and (2R,3S,11bS)-Dihydrotetrabenazine .


Molecular Structure Analysis

The molecular weight of this compound is 319.44 g/mol . The InChI code for this compound is 1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1 . The canonical SMILES representation is CC©CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 319.4 g/mol .

Scientific Research Applications

Neurodegenerative Disease Research

cis (2,3)-Dihydro Tetrabenazine: is utilized in the study of neurodegenerative diseases such as Huntington’s disease. It serves as a reference compound for the development of new treatments that target dopamine depletion, which is a common pathological feature of these disorders .

Synthesis of Deuterated Analogs

Researchers have focused on synthesizing deuterated analogs of tetrabenazine to improve its pharmacokinetic properties. Deuteration can potentially enhance the metabolic stability of the compound, making it more effective for therapeutic use .

Formulation Studies

The behavior of tetrabenazine in acidic conditions has been studied to understand its stability and to develop better formulations. This is crucial for creating orodispersible films and other pharmaceutical forms that ensure the compound’s integrity and bioavailability .

Movement Disorder Treatment

cis (2,3)-Dihydro Tetrabenazine: is investigated for its efficacy in treating hyperkinetic movement disorders beyond Huntington’s disease. Its role as a VMAT-inhibitor makes it a valuable compound for exploring treatments for a variety of movement-related pathologies .

Analytical Chemistry Applications

The compound’s behavior under different chemical conditions is studied using techniques like LC-MS and NMR spectroscopy. These studies contribute to the understanding of its chemical properties and the identification of impurities, which is essential for quality control in pharmaceutical applications .

Chemical Synthesis and Selectivity

The efficient and selective synthesis of cis (2,3)-Dihydro Tetrabenazine is a significant area of research. It involves exploring various synthetic routes and methodologies to obtain the compound with high yield and purity, which is vital for both research and therapeutic applications .

Drug Discovery and Development

As a compound with potential therapeutic applications, cis (2,3)-Dihydro Tetrabenazine is part of drug discovery programs aiming to find new treatments for psychiatric and neurological conditions. Its pharmacological profile is continuously being evaluated to optimize its therapeutic potential .

Impurity Profiling

Understanding the impurity profile of cis (2,3)-Dihydro Tetrabenazine is essential for the development of safe and effective pharmaceutical products. Research in this field focuses on identifying, quantifying, and characterizing impurities that may arise during synthesis or storage .

properties

IUPAC Name

(2R,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO3/c1-12(2)7-14-11-20-6-5-13-8-18(22-3)19(23-4)9-15(13)16(20)10-17(14)21/h8-9,12,14,16-17,21H,5-7,10-11H2,1-4H3/t14-,16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEQLWGNDNRARGE-BHYGNILZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@H]1O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2R,3S,11bS)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol

CAS RN

924854-62-6
Record name Dihydrotetrabenazine, (2R,3S,11bS)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924854626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name DIHYDROTETRABENAZINE, (2R,3S,11BS)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TDG3R6D9Z7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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